REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[N+:13]([O-])([OH:15])=[O:14]>>[CH3:12][O:11][C:10]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH:6]=[O:7])=[C:8]([N+:13]([O-:15])=[O:14])[CH:9]=1
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
CUSTOM
|
Details
|
for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the resultant crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water
|
Type
|
CONCENTRATION
|
Details
|
once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C=O)C=C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |